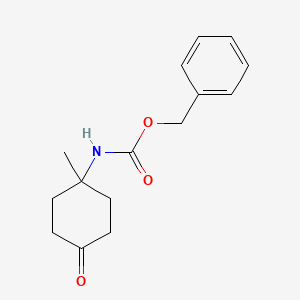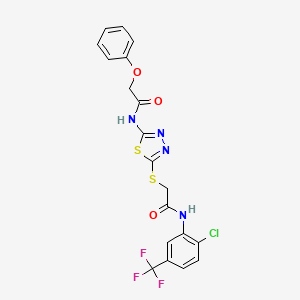
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenyl group, and a pyrimidinyl group attached to a morpholine ring
Méthodes De Préparation
The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves several steps, typically starting with the preparation of the pyrimidinyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has found applications in several areas of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the substituents on the pyrimidinyl or morpholine rings, which may result in different reactivity and applications.
Propriétés
IUPAC Name |
4-(5-methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-20(11-13(2)22-12)17-15(21-3)9-18-16(19-17)14-7-5-4-6-8-14/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAMHKGBMFMSLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)


![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)
![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)


![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)


